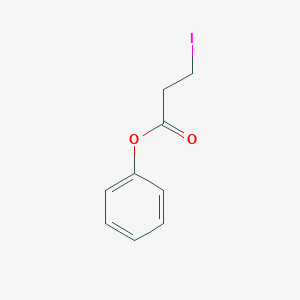
Phenyl 3-iodopropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl 3-iodopropanoate is an organic compound characterized by the presence of a phenyl group attached to a 3-iodopropanoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Phenyl 3-iodopropanoate can be synthesized through several methods. One common approach involves the esterification of 3-iodopropanoic acid with phenol in the presence of a dehydrating agent such as sulfuric acid. Another method includes the reaction of phenyl magnesium bromide (a Grignard reagent) with ethyl 3-iodopropanoate, followed by hydrolysis to yield the desired ester.
Industrial Production Methods: On an industrial scale, the production of this compound typically involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may also employ catalysts to enhance the reaction rate and yield.
Análisis De Reacciones Químicas
Types of Reactions: Phenyl 3-iodopropanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation: The ester group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone, with reagents such as sodium hydroxide or potassium cyanide.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for reduction reactions.
Major Products:
Nucleophilic Substitution: Depending on the nucleophile, products can include phenyl 3-hydroxypropanoate, phenyl 3-cyanopropanoate, or phenyl 3-aminopropanoate.
Oxidation: Products may include phenyl 3-carboxypropanoate or other oxidized derivatives.
Reduction: The primary product is phenyl 3-hydroxypropanoate.
Aplicaciones Científicas De Investigación
Phenyl 3-iodopropanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactivity and ability to form covalent bonds with biological molecules.
Medicine: Explored for its potential in drug development, particularly as a precursor for compounds with therapeutic properties.
Industry: Utilized in the synthesis of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of phenyl 3-iodopropanoate involves its reactivity with nucleophiles and electrophiles. The iodine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The ester group can undergo hydrolysis or other transformations, depending on the reaction conditions. The molecular targets and pathways involved in its reactions are primarily dictated by the nature of the nucleophile or electrophile it interacts with.
Comparación Con Compuestos Similares
Phenyl 3-iodopropanoate can be compared with other similar compounds such as:
Phenyl 3-bromopropanoate: Similar in structure but with a bromine atom instead of iodine, leading to different reactivity and reaction conditions.
Phenyl 3-chloropropanoate: Contains a chlorine atom, which is less reactive than iodine, affecting the types of reactions it undergoes.
Phenyl 3-fluoropropanoate: The fluorine atom significantly alters the compound’s reactivity due to its high electronegativity and bond strength.
Uniqueness: this compound is unique due to the presence of the iodine atom, which is a better leaving group compared to bromine, chlorine, or fluorine. This makes it more reactive in nucleophilic substitution reactions, providing a versatile tool for synthetic chemists.
Propiedades
Número CAS |
138174-08-0 |
|---|---|
Fórmula molecular |
C9H9IO2 |
Peso molecular |
276.07 g/mol |
Nombre IUPAC |
phenyl 3-iodopropanoate |
InChI |
InChI=1S/C9H9IO2/c10-7-6-9(11)12-8-4-2-1-3-5-8/h1-5H,6-7H2 |
Clave InChI |
LCVDTCUBCVDZJL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OC(=O)CCI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


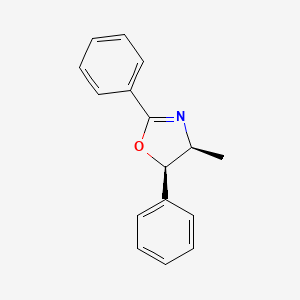
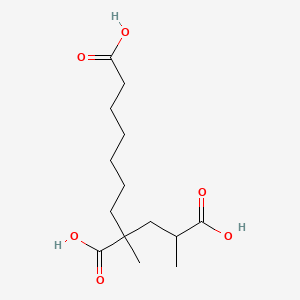
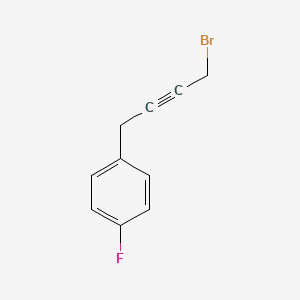
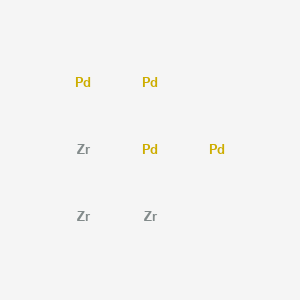

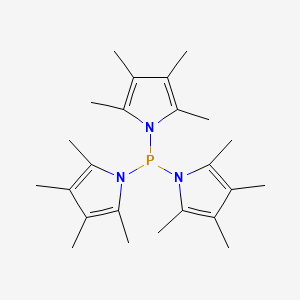
![2-(2-Ethoxy-2-oxoethyl)-1-methyl-2H-pyrrolo[1,2-a]pyrazin-5-ium bromide](/img/structure/B14264237.png)
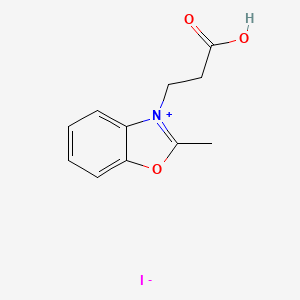
![1-(Chloromethyl)-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14264253.png)
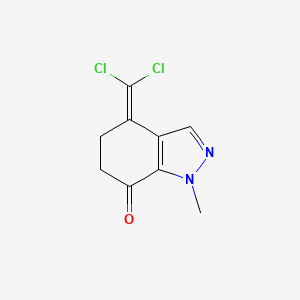
methanone](/img/structure/B14264271.png)
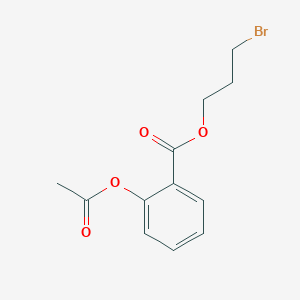

silane](/img/structure/B14264288.png)
